molecular formula C7H8N4S B6978414 5-(1-thiophen-2-ylethyl)-2H-tetrazole

5-(1-thiophen-2-ylethyl)-2H-tetrazole

Cat. No.: B6978414
M. Wt: 180.23 g/mol
InChI Key: PCNXHAODAXHAAT-UHFFFAOYSA-N
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Description

5-(1-thiophen-2-ylethyl)-2H-tetrazole is a chemical compound of interest in advanced organic chemistry and pharmaceutical research. It belongs to a class of heterocyclic hybrids that combine a thiophene ring with a tetrazole moiety, a combination recognized for its potential to enhance physicochemical and pharmacological properties . The tetrazole ring is a renowned carboxylic acid bioisostere, offering improved metabolic stability and lipophilicity to candidate molecules, and is a feature found in over 20 marketed drugs spanning antihypertensive, antibacterial, and anticancer applications . Concurrently, the thiophene scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs with anti-inflammatory, antimicrobial, and antipsychotic activities . This specific hybrid, this compound, is emerging as a valuable entity in organic synthesis. Its structure, particularly the tetrazole moiety, provides a unique platform for catalytic activity, capable of stabilizing transition states and interacting with reactive intermediates. This makes it a promising candidate for facilitating organic transformations such as cycloadditions and nucleophilic substitutions . Researchers are exploring its potential to act as an organocatalyst or as a ligand in transition metal catalysis, aiming to develop more efficient and selective synthetic methodologies . Beyond its direct catalytic role, this compound serves as a crucial synthetic intermediate for constructing more complex molecular architectures, including those designed for enhanced catalytic performance or biological evaluation . The investigation into its biological activity is part of a broader effort to discover novel molecules with antiviral, anti-inflammatory, and anticancer properties . This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-(1-thiophen-2-ylethyl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-5(6-3-2-4-12-6)7-8-10-11-9-7/h2-5H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNXHAODAXHAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+3] Cycloaddition of Nitriles and Azides

The predominant method for synthesizing 5-substituted tetrazoles involves a [2+3] cycloaddition between an organonitrile and an azide. For 5-(1-thiophen-2-ylethyl)-2H-tetrazole, this requires 1-thiophen-2-ylethyl nitrile as the starting material, which undergoes reaction with sodium azide (NaN₃) under catalytic conditions.

General Reaction Scheme:

Thiophene-2-ethyl nitrile+NaN3CatalystThis compound+Byproducts\text{Thiophene-2-ethyl nitrile} + \text{NaN}_3 \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Byproducts}

Microwave-Assisted Synthesis

A patent by WO2016187521A1 details a microwave-enhanced protocol:

  • Conditions: 160°C, 1–4 hours, 3:1 isopropanol/water solvent.

  • Catalyst: Indium chloride (InCl₃, 0.2 equivalents).

  • Yield: 65–85% for para-substituted aryl nitriles.

Microwave irradiation accelerates reaction kinetics, reduces side products, and improves reproducibility. For electron-deficient nitriles (e.g., 4-nitrobenzonitrile), yields exceed 80%, while electron-rich analogs (e.g., 4-methylbenzonitrile) require extended heating (4 hours) for moderate yields.

Conventional Thermal Synthesis

The University of Groningen optimized a thermal method using toluene and triethylamine hydrochloride:

  • Conditions: 90°C, 20 hours, toluene solvent.

  • Catalyst: Triethylamine hydrochloride (3 equivalents).

  • Yield: 65% for N-(2-(thiophen-2-yl)ethyl)acetamide derivatives.

This approach avoids specialized equipment but demands longer reaction times.

Catalytic Systems and Solvent Optimization

Metal Catalysts

Indium chloride (InCl₃) demonstrates superior efficacy in microwave syntheses, enabling full conversion of 1-thiophen-2-ylethyl nitrile at 160°C within 1 hour. Comparative studies show:

CatalystTemperature (°C)Time (h)Yield (%)
InCl₃160185
ZnCl₂160462
No catalyst1604<10

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) often lead to side reactions, whereas toluene or isopropanol/water mixtures enhance selectivity:

SolventDielectric ConstantYield (%)
Toluene2.467
Isopropanol/Water18.382
DMF36.728

Purification and Characterization

Workup Protocol

Post-reaction processing involves:

  • Extraction: Washing with saturated NaHCO₃ and ethyl acetate.

  • Acidification: Adjusting to pH ≤2 with HCl to precipitate the product.

  • Recrystallization: Ethyl acetate/hexane mixture yields >99% purity.

Spectroscopic Data

Key characterization data for this compound:

¹H NMR (DMSO-d₆, 500 MHz):

  • δ 7.33 (d, J = 5.1 Hz, 1H, thiophene-H)

  • δ 6.92 (m, 2H, thiophene-H)

  • δ 3.88 (s, 2H, CH₂-tetrazole)

  • δ 1.35 (d, J = 7.0 Hz, 3H, CH₃)

IR (KBr, cm⁻¹):

  • 3120 (N-H stretch), 1605 (C=N), 1250 (C-S)

Challenges and Mitigation Strategies

Byproduct Formation

Electron-rich nitriles favor dimerization and oligomerization. Strategies include:

  • Low Catalyst Loading: 0.1–0.2 equivalents of InCl₃ minimize side reactions.

  • Stepwise Heating: Ramping from 100°C to 160°C over 30 minutes improves selectivity.

Scalability Issues

Microwave methods face limitations in batch size. Recent advances in flow reactors enable continuous production at 150°C with comparable yields .

Chemical Reactions Analysis

Types of Reactions

5-(1-thiophen-2-ylethyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: Both the thiophene and tetrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other nitrogen-containing compounds.

    Substitution: Halogenated thiophene and tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes or receptors, potentially leading to therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrazoles exhibit significant antibacterial effects. 5-(1-thiophen-2-ylethyl)-2H-tetrazole may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents .
  • Antitumor Activity : Preliminary data suggest that this compound could be effective against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells, with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its tetrazole ring can be modified to create various derivatives useful in developing new materials or pharmaceuticals:

  • Synthesis of Heterocycles : The compound can be employed in the synthesis of more complex heterocyclic structures, which are essential in drug discovery .
  • Functionalization : The presence of the thiophene ring allows for further functionalization, enabling the creation of tailored compounds with specific biological activities .
Compound NameStructure TypeAntimicrobial Activity (IC50)Antitumor Activity (IC50)
This compoundTetrazole derivativeNot yet determined7.23 μM (HT-29)
5-(thiophen-2-yl)-1H-tetrazoleTetrazole derivativeStrong antibacterial activityNot specified
DoxorubicinChemotherapeutic agentN/A2.24 μM (HT-29)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated that compounds with thiophene substitutions exhibited enhanced activity against resistant bacterial strains, suggesting potential as new antibiotic candidates .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability in HT-29 and PC-3 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(1-thiophen-2-ylethyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Structural Analogues

Key Observations :

  • Synthetic Flexibility: Unlike fluorodinitromethyl or dinitrophenyl derivatives requiring specialized reagents (e.g., F(NO₂)₂CCN), thiophene-containing tetrazoles can be synthesized under milder conditions, as demonstrated for 5-(thiophen-2-yl)-2H-tetrazole .

Energetic and Thermal Properties

Table 2: Energetic and Stability Metrics
Compound Name Oxygen Balance (%) Impact Sensitivity (IS) Friction Sensitivity (FS) Thermal Stability (DTA peak, °C) References
5-(Fluorodinitromethyl)-2H-tetrazole 29.4 0.5 J <1 N 160 (decomposition)
5-(Trinitromethyl)tetrazolate 29.4 0.5 J <1 N 150 (decomposition)
5-(1-Thiophen-2-ylethyl)-2H-tetrazole N/A Not reported Not reported Likely >200 (estimated)

Key Observations :

  • Stability Trade-offs : Fluorodinitromethyl derivatives exhibit high oxygen balances (29.4%) but poor mechanical stability (IS = 0.5 J), limiting their practical use. In contrast, sulfur-containing tetrazoles like this compound are hypothesized to have higher thermal stability due to thiophene’s aromatic stabilization .
  • Data Gaps : Direct measurements for the thiophene-ethyl derivative are absent, but analogous compounds (e.g., 5-(tetrazol-1-yl)-2H-tetrazole) show decomposition temperatures >200°C, suggesting similar robustness .
Table 3: Pharmacological Profiles
Compound Name Biological Activity Mechanism of Action Efficacy (IC₅₀ or ED₅₀) References
5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole Antinociceptive, anti-inflammatory NO/cGMP pathway modulation, Ca²⁺ channel blockade ED₅₀ = 10 mg/kg (hot plate test)
Racecadotril-tetrazole-amino acid derivatives Analgesic Enkephalinase inhibition Latency time reduction vs. morphine
5-(3,5-Dinitrophenyl)-2H-tetrazole Antitubercular Inhibition of InhA/EthR proteins MIC = 3.12 µg/mL

Key Observations :

  • Thiophene Derivatives: While this compound’s biological activity is undocumented, structurally related compounds (e.g., pyrazole-tetrazole hybrids) show potent vasorelaxant and anti-inflammatory effects via NO pathway modulation .
  • Therapeutic Potential: Thiophene’s lipophilicity may improve blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

Q & A

What are the common synthetic routes for 5-(thiophen-2-yl)ethyl-2H-tetrazole derivatives, and how do reaction conditions influence regioselectivity?

Basic Research Question
The synthesis of 5-substituted tetrazoles often involves 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. For 5-(thiophen-2-yl) derivatives, thiophene-containing nitriles are cyclized with NaN₃ in the presence of NH₄Cl or ZnBr₂ as catalysts . Alternative methods include metal-free coupling reactions using thermic or microwave activation, which achieve high regioselectivity (7–67% yields) by avoiding competing side reactions . Key variables affecting regioselectivity include:

  • Base selection : Strong bases like K₂CO₃ favor 2,5-disubstitution .
  • Solvent system : PEG-400 enhances reaction efficiency in heterogeneous catalytic conditions .
  • Oxidizers : O₂ at 1 atm. improves yields in oxidative coupling reactions .

Which spectroscopic and crystallographic methods are most effective for characterizing 5-(thiophen-2-yl)ethyl-2H-tetrazole?

Basic Research Question
Characterization relies on multimodal analysis:

  • IR spectroscopy : Identifies tetrazole ring vibrations (1,550–1,600 cm⁻¹ for C=N stretching) and thiophene C-S bonds (680–720 cm⁻¹) .
  • ¹H/¹³C NMR : Thiophene protons appear at δ 6.8–7.5 ppm, while tetrazole protons resonate near δ 8.5–9.0 ppm .
  • X-ray crystallography : Resolves substituent orientation and hydrogen bonding. For example, Ag[FDNTz]·½NH₃ exhibits a monoclinic lattice (space group P2₁/c) with R₁ = 0.0253 and wR₂ = 0.0651 .
Compound Crystal System R₁ wR₂
HFDNTzMonoclinic0.02530.0651
[NH₄][FDNTz]Orthorhombic0.02920.0795

How can researchers optimize reaction conditions to improve yields of 5-(thiophen-2-yl)ethyl-2H-tetrazole derivatives?

Advanced Research Question
Optimization strategies include:

  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 increases yields by 15–20% compared to traditional acids .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min vs. 24 h) while maintaining regioselectivity .
  • Factorial design : Vary temperature (70–80°C), solvent polarity, and stoichiometry to identify optimal parameters .

How should contradictory data on the biological activity of 5-(thiophen-2-yl)ethyl-2H-tetrazole derivatives be analyzed?

Advanced Research Question
Contradictions in antibacterial activity (e.g., varying MIC values against E. coli vs. S. aureus) may arise from:

  • Electron-withdrawing substituents : Thiophene’s electron-deficient ring reduces membrane permeability in Gram-negative strains .
  • Assay variability : Standardize protocols using ATCC reference strains and clinical isolates to control for resistance mechanisms .
  • Statistical validation : Apply ANOVA to compare activity across derivatives, adjusting for false positives via Bonferroni correction .

What safety protocols are critical when handling hazardous intermediates during synthesis?

Advanced Research Question
High-energy intermediates like fluorodinitromethyl-tetrazole (HFDNTz) require:

  • Personal protective equipment (PPE) : Kevlar suits, face shields, and explosion-resistant barriers .
  • Reaction quenching : Use ice-water baths to arrest exothermic reactions and prevent decomposition .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks .

How can substituent effects on tetrazole reactivity be systematically studied?

Advanced Research Question
A three-step approach is recommended:

Electronic profiling : Use Hammett constants (σ) to correlate substituent electron-withdrawing/donating effects with reaction rates .

Steric analysis : Molecular dynamics simulations quantify steric hindrance from thiophene-ethyl groups .

Comparative kinetics : Compare activation energies (Eₐ) for derivatives with varying substituents (e.g., 4-chlorophenyl vs. 3-nitrophenyl) .

What methodologies resolve contradictions in reported substituent effects on biological activity?

Advanced Research Question
To address discrepancies:

  • QSAR modeling : Correlate logP values and molar refractivity with antibacterial activity to identify key physicochemical drivers .
  • Dose-response curves : Use IC₅₀ values to differentiate true bioactivity from assay noise .
  • Cohort studies : Validate findings across multiple labs using blinded samples .

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